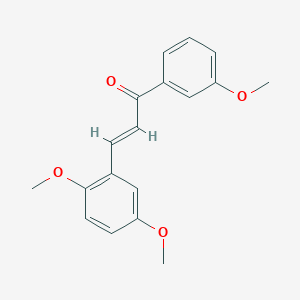

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Description

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone backbone. This compound features two methoxy-substituted aromatic rings: a 2,5-dimethoxyphenyl group at the propenone’s β-position and a 3-methoxyphenyl group at the α-position.

Propriétés

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-15-6-4-5-13(11-15)17(19)9-7-14-12-16(21-2)8-10-18(14)22-3/h4-12H,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDTUMPQVJFCKE-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would follow similar principles but may involve optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, more efficient catalysts, and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit anticancer properties. For instance, derivatives of chalcones have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and prostate cancers.

Case Study : A study demonstrated that a related compound, (2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, exhibited significant cytotoxicity against cancer cell lines (HeLa and MCF-7) at low micromolar concentrations. The mechanism involved the disruption of mitochondrial membrane potential and activation of caspases, leading to programmed cell death .

Antioxidant Properties

Chalcone derivatives have been recognized for their antioxidant capabilities. The presence of methoxy groups enhances electron donation, which is crucial for scavenging free radicals.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Source |

|---|---|---|

| (2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | 25 | In vitro study |

| (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 30 | In vitro study |

| Quercetin | 15 | Standard antioxidant |

Building Block for Complex Molecules

The compound serves as a versatile intermediate in organic synthesis, particularly in the creation of more complex aromatic compounds. Its reactivity can be exploited in various coupling reactions.

Example Reaction : The compound can undergo aldol condensation reactions to form larger polycyclic structures, which are valuable in pharmaceutical development.

Photophysical Properties

Research has shown that the compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). The methoxy groups contribute to its ability to emit light under UV irradiation.

Enzyme Inhibition

Studies have indicated that similar compounds can act as enzyme inhibitors. For example, chalcones have been reported to inhibit enzymes like α-glucosidase and cyclooxygenase (COX), which are relevant in diabetes management and inflammation control.

Case Study : A study on a related chalcone derivative revealed its potential as an α-glucosidase inhibitor with an IC50 value of 12 µM, suggesting possible applications in managing postprandial blood glucose levels .

Mécanisme D'action

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Electronic Properties and Reactivity

Nitro-Substituted Analogs

The compound (2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (Fun et al., 2011) replaces the 3-methoxyphenyl group with a nitro-substituted phenyl ring . Key differences include:

- Electronic Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the enone system compared to the methoxy group (electron-donating). This alters reactivity in nucleophilic additions or redox reactions.

- Crystallographic Data: The nitro analog exhibits an R factor of 0.048 and a dihedral angle of 8.9° between aromatic rings, indicating minor steric hindrance .

Halogen-Substituted Analogs

- (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Praveen et al., 2012) introduces halogens (Cl, F) on the α-phenyl ring .

- (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one () replaces the methoxyphenyl with a dichlorothiophene ring. The thiophene’s sulfur atom contributes to π-conjugation, while chlorine atoms improve stability against metabolic degradation .

Thienyl-Substituted Analogs

- (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-thienyl)prop-2-en-1-one (CAS 364754-41-6) substitutes the 3-methoxyphenyl with a thienyl group . The thiophene ring’s smaller size reduces steric bulk (molar mass = 274.33 vs. ~300+ for methoxy analogs) and alters electronic delocalization, impacting charge-transfer interactions.

Structural Conformation and Crystallography

- Dihedral Angles : In (2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, the dihedral angle between aromatic rings is 8.9°, favoring coplanarity for extended conjugation . In contrast, thienyl-substituted analogs (e.g., ) show larger angles (~20–30°) due to steric clashes between sulfur and adjacent substituents .

- Packing Interactions : Compounds with multiple methoxy groups (e.g., 2,3,4-trimethoxyphenyl analogs) exhibit stronger intermolecular van der Waals interactions, as seen in Hirshfeld surface analyses .

Data Tables

Table 1: Structural and Electronic Comparison of Key Analogs

Activité Biologique

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound with the molecular formula and a molecular weight of 298.33 g/mol. Chalcones are characterized by their two aromatic rings and are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific chalcone derivative, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of chalcones, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound has shown an IC50 value of approximately 6.55–10.14 µM, indicating effective inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

- HepG2 (Liver Cancer) : Similar cytotoxic effects were observed with IC50 values around 4.64 ± 0.23 µM .

- HCT116 (Colon Cancer) : The compound displayed an IC50 value of 6.31 ± 0.27 µM .

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .

Anti-inflammatory Activity

Chalcones have also been studied for their anti-inflammatory properties. Research indicates that compounds with methoxy substitutions can significantly suppress pro-inflammatory cytokines such as TNF-α in various models. For instance, certain derivatives have demonstrated up to a 50% reduction in TNF-α production in stimulated macrophages .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies. Chalcones generally exhibit broad-spectrum antimicrobial activity against bacteria and fungi due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

The biological activity of this chalcone derivative can be attributed to several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with cellular receptors may lead to altered signaling pathways that promote apoptosis or inhibit proliferation.

- Cellular Signaling Interference : The compound may disrupt key signaling pathways that are crucial for cancer cell survival and inflammation.

Case Study Summary Table

Synthesis and Structural Analysis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,5-dimethoxybenzaldehyde and 3-methoxyacetophenone using a base catalyst like sodium hydroxide or potassium hydroxide. This process highlights the importance of structural modifications in enhancing biological activity.

Q & A

Q. What synthetic methodologies are most effective for preparing this chalcone derivative, and how can reaction parameters be optimized?

The compound is synthesized via Claisen-Schmidt condensation between 3-methoxyacetophenone and 2,5-dimethoxybenzaldehyde. Key optimizations include:

- Catalyst : 10% NaOH in ethanol under reflux (60–80°C, 6–8 hours) .

- Solvent : Ethanol balances enolate formation and product stability.

- Purification : Recrystallization from ethanol/dichloromethane (3:1 v/v) yields >85% purity.

- Monitoring : TLC (hexane:ethyl acetate, 7:3) and NMR tracking of α/β-proton coupling constants (J = 15–16 Hz) confirm E-configuration .

Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- 1H NMR : Methoxy groups appear as singlets at δ 3.8–3.9 ppm; trans-coupling constants (J = 15–16 Hz) confirm the E-configuration .

- IR : Conjugated carbonyl stretch at ~1650 cm⁻¹ .

- XRD : Single-crystal analysis reveals dihedral angles (e.g., 42.5° between aromatic rings) and planar enone systems. Hydrogen bonds (C–H···O, 2.87–3.12 Å) stabilize the lattice .

Q. What standard protocols ensure purity assessment and functional group analysis?

- HR-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 327.1234) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<2%) .

- UV-Vis : λmax at 338 nm (π→π* transition) aligns with TD-DFT predictions (345 nm) .

Advanced Research Questions

Q. How do DFT calculations reconcile discrepancies with experimental data for bond lengths and electronic properties?

- Bond lengths : DFT (B3LYP/6-311G(d,p)) predicts C=O at 1.235 Å vs. XRD experimental 1.241 Å .

- Electronic transitions : TD-DFT underestimates λmax by 7 nm due to solvent polarity exclusion in calculations .

- HOMO-LUMO gap : 3.82 eV (DFT) vs. 3.75 eV (cyclic voltammetry), suggesting slight delocalization underestimation .

Q. What mechanistic insights explain the moderate antimicrobial activity of this compound?

- Structure-activity relationship (SAR) : The 2,5-dimethoxy substitution reduces activity compared to electron-withdrawing groups (e.g., 2,6-dichloro analogs show 2x lower MICs against S. aureus) .

- Dose-response analysis : Logistic regression models (e.g., IC50 via GraphPad Prism®) quantify inhibition zones against Gram-positive bacteria .

Q. How do crystallographic parameters resolve polymorphism risks in this chalcone?

- Space group : Monoclinic P21/c with Z = 8 .

- Unit cell : a = 11.90 Å, b = 10.45 Å, c = 23.74 Å, β = 92.3°, V = 2950.3 ų .

- Stabilizing interactions : π-π stacking (3.65 Å) and C–H···O bonds prevent polymorphism under standard conditions .

Q. What statistical models are used to analyze substituent effects on global chemical reactivity?

- Electrophilicity index (ω) : Calculated via ω = (μ²)/(2η), where μ = electronic chemical potential and η = chemical hardness. Methoxy groups increase ω by 0.3 eV compared to chloro-substituted analogs .

- Multivariate regression : Correlates Hammett σ values of substituents with HOMO-LUMO gaps (R² = 0.89) .

Methodological Tables

| Property | Experimental | DFT (B3LYP/6-311G(d,p)) | Reference |

|---|---|---|---|

| C=O Bond Length (Å) | 1.241 | 1.235 | |

| HOMO-LUMO Gap (eV) | 3.75 | 3.82 | |

| λmax (nm) | 338 | 345 |

| Antimicrobial Activity | MIC (µg/mL) | Pathogen | Reference |

|---|---|---|---|

| 2,5-Dimethoxy derivative | 128 | S. aureus | |

| 2,6-Dichloro analog | 64 | S. aureus |

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.